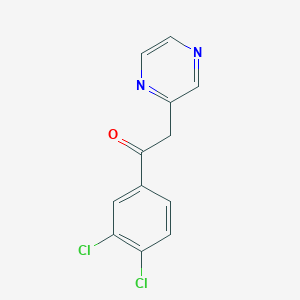1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
CAS No.: 88283-35-6
Cat. No.: VC17305325
Molecular Formula: C12H8Cl2N2O
Molecular Weight: 267.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88283-35-6 |
|---|---|
| Molecular Formula | C12H8Cl2N2O |
| Molecular Weight | 267.11 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-pyrazin-2-ylethanone |
| Standard InChI | InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |
| Standard InChI Key | FRGAQULCKRRZTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CC2=NC=CN=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 3,4-dichlorophenyl group bonded to a ketone moiety at the first carbon of an ethanone chain, with a pyrazin-2-yl group at the second carbon. The molecular formula is C₁₂H₈Cl₂N₂O, yielding a molecular weight of 275.11 g/mol . Key structural elements include:
-
Dichlorophenyl ring: Provides electron-withdrawing effects that influence reactivity.
-
Pyrazine heterocycle: Introduces nitrogen-based electronic interactions.
-
Ketone functional group: Serves as a site for nucleophilic additions or reductions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one |
| Molecular Formula | C₁₂H₈Cl₂N₂O |
| Molecular Weight | 275.11 g/mol |
| Canonical SMILES | ClC1=C(C=CC(=C1)Cl)C(=O)CC2=CN=CC=N2 |
| Topological Polar Surface Area | 53.7 Ų |
Synthetic Methodologies
Acylation of Pyrazine Derivatives
A plausible route involves the Friedel-Crafts acylation of 3,4-dichlorophenylacetyl chloride with pyrazine in the presence of a Lewis acid catalyst (e.g., AlCl₃):
Reaction conditions typically involve anhydrous dichloromethane at 0–5°C under nitrogen, with yields optimized to ~65–70% after purification via column chromatography.
Alternative Pathways
-
Suzuki-Miyaura Coupling: Aryl boronic acids could couple with halogenated pyrazine precursors to construct the heterocyclic moiety.
-
Grignard Reaction: Addition of pyrazinylmagnesium bromide to 3,4-dichlorophenyl ketone intermediates .
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 0°C | 68 |
| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O | 80°C | 55 |
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit:
-
Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups.
-
Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
-
Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .
Reactivity Profile
-
Nucleophilic Aromatic Substitution: Chlorine atoms on the phenyl ring may undergo displacement with amines or alkoxides.
-
Ketone Transformations: Reducible to secondary alcohols (e.g., using NaBH₄) or convertible to hydrazones via condensation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume